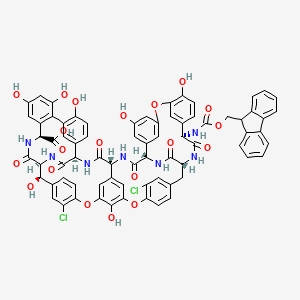
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a tert-butylamino group and a methylcyclohexyl ether group attached to a propanol backbone. The maleate salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate typically involves multiple steps:
Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with an appropriate precursor to introduce the tert-butylamino group.
Introduction of the methylcyclohexyl ether group: This step involves the reaction of 2-methylcyclohexanol with an appropriate reagent to form the methylcyclohexyl ether group.
Coupling of the two intermediates: The tert-butylamino intermediate and the methylcyclohexyl ether intermediate are coupled under specific conditions to form the final product.
Formation of the maleate salt: The final product is reacted with maleic acid to form the maleate salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and purification methods to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((1,1-Dimethylethyl)amino)-2-propanol maleate: Lacks the methylcyclohexyl ether group.
3-((2-Methylcyclohexyl)oxy)-2-propanol maleate: Lacks the tert-butylamino group.
1-((1,1-Dimethylethyl)amino)-3-((2-ethylcyclohexyl)oxy)-2-propanol maleate: Contains an ethyl group instead of a methyl group on the cyclohexyl ring.
Uniqueness
1-((1,1-Dimethylethyl)amino)-3-((2-methylcyclohexyl)oxy)-2-propanol maleate is unique due to the presence of both the tert-butylamino group and the methylcyclohexyl ether group. This combination imparts specific chemical and biological properties, making it distinct from similar compounds.
Eigenschaften
| 80768-74-7 | |
Molekularformel |
C18H33NO6 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-(2-methylcyclohexyl)oxypropan-2-ol |
InChI |
InChI=1S/C14H29NO2.C4H4O4/c1-11-7-5-6-8-13(11)17-10-12(16)9-15-14(2,3)4;5-3(6)1-2-4(7)8/h11-13,15-16H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
BYVNVNKFZKWRFW-WLHGVMLRSA-N |
Isomerische SMILES |
CC1CCCCC1OCC(CNC(C)(C)C)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC1CCCCC1OCC(CNC(C)(C)C)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


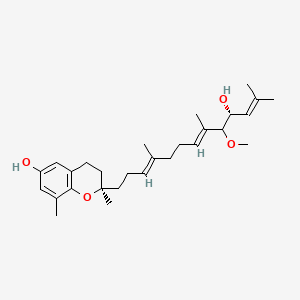

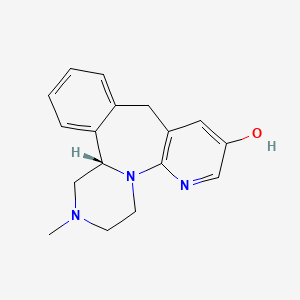

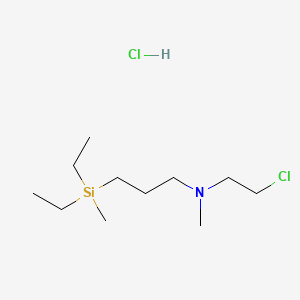
![7-Oxa-3,20-diazadispiro[5.1.11.2]heneicosan-21-one, 2,2,4,4-tetramethyl-](/img/structure/B12778726.png)
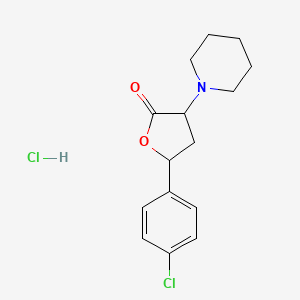

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)
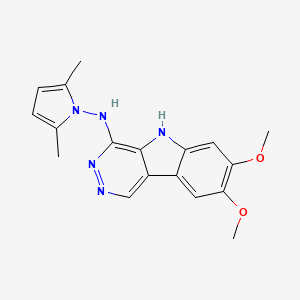
![8-(4-chlorophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12778760.png)
